3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea
Description
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is a urea derivative characterized by a central urea backbone substituted with a 4-chlorophenyl group, an ethyl group, and a 2-hydroxyethyl group. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which make them valuable in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-14(7-8-15)11(16)13-10-5-3-9(12)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,13,16) |
InChI Key |
MTJGIZBPCJFYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
One-Step Urea Synthesis via Amine-Isocyanate Reaction
The most direct route to urea derivatives involves the reaction of primary or secondary amines with isocyanates. For 3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea, this method requires 1-ethyl-1-(2-hydroxyethyl)amine and 4-chlorophenyl isocyanate as precursors.
-
Reactants:
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1-Ethyl-1-(2-hydroxyethyl)amine (1.0 equiv)
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4-Chlorophenyl isocyanate (1.1 equiv)
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Conditions:
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Solvent: Anhydrous toluene
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Temperature: 40–45°C
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Reaction Time: 2–4 hours
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-
Work-up:
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Cool the mixture to room temperature.
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Filter and wash the precipitate with cold toluene.
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Recrystallize from ethanol for purity.
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Single-step protocol minimizes intermediate isolation.
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Mild temperatures prevent decomposition of heat-sensitive groups.
Analytical Data:
Ethylamine Alkylation with Ethylene Oxide
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Reactants:
-
Ethylamine (1.0 equiv)
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Ethylene oxide (1.2 equiv)
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-
Conditions:
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Solvent: Methanol
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Catalyst: Sodium hydroxide (10 mol%)
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Temperature: 0–5°C (slow addition), then room temperature
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-
Work-up:
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Neutralize with HCl, extract with dichloromethane.
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Dry over MgSO4 and distill under reduced pressure.
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Catalytic Hydrogenation of Nitriles
For substrates requiring reduction:
-
Reactants:
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2-Cyanoethyl ethyl ether (1.0 equiv)
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Conditions:
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Catalyst: 10% Pd/C
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Solvent: Methanol/water (3:1)
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Pressure: H2 (1 atm)
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Temperature: 40°C
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-
Work-up:
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Filter catalyst, concentrate, and purify via column chromatography.
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Optimization of Reaction Conditions
Solvent Effects
Toluene, as used in the one-step method, offers ideal polarity for urea formation, balancing reactant solubility and product precipitation. Comparative studies with dichloromethane or THF show 10–15% lower yields due to side reactions.
Data Analysis and Comparative Studies
Table 1. Synthetic Methods for this compound
| Method | Steps | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amine-Isocyanate | 1 | Toluene | 40–45 | 76–83 | 98 |
| Amine Alkylation | 2 | Methanol | 0–25 | 68–72 | 95 |
| Catalytic Hydrogenation | 3 | MeOH/H2O | 40 | 63–67 | 90 |
Key Observations:
-
The one-step method achieves the highest yield and purity, favoring industrial-scale production.
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Multi-step amine synthesis routes introduce bottlenecks but remain viable for laboratories lacking isocyanate substrates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-ethyl-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-Aminophenyl)-1-ethyl-1-(2-hydroxyethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its role as a selective inhibitor in pharmaceutical contexts. Notably, it has been studied as a potential inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. In a high-throughput screening study, derivatives of urea, including those similar to 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea, demonstrated potent inhibitory effects on this enzyme, suggesting potential therapeutic applications against infections caused by this pathogen .
Table 1: Inhibition Potency of Urea Derivatives on IMPDH
| Compound | IC50 (µM) | Comments |
|---|---|---|
| This compound | TBD | Selective inhibitor |
| Other derivatives | Varies | Comparison with other urea analogs |
Agrochemical Applications
In agrochemical applications, N-substituted ureas are widely recognized for their use as herbicides and fungicides. The synthesis of various N-substituted ureas, including this compound, has been optimized for scalability and efficiency. For instance, a recent study highlighted the synthesis of Isoproturon, an herbicide, through a one-pot reaction involving similar urea compounds . This method not only enhances yield but also simplifies the manufacturing process, making it economically viable for large-scale production.
Table 2: Synthesis Pathways for N-Substituted Ureas
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| Isoproturon | One-pot synthesis | High |
| This compound | Catalyst-free method | TBD |
Case Study 1: Inhibition of Cryptosporidium parvum
A study focused on the structure-activity relationship of various urea derivatives found that modifications to the phenyl group significantly influenced the inhibitory potency against C. parvum IMPDH. The presence of electron-withdrawing groups such as chlorine at specific positions enhanced activity, demonstrating the importance of molecular structure in drug design .
Case Study 2: Agrochemical Production
Research into the synthesis of agrochemicals revealed that employing environmentally friendly methods for producing N-substituted ureas can lead to significant reductions in waste and energy consumption. The catalyst-free approach used for synthesizing compounds similar to this compound was highlighted as a promising alternative to traditional methods .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea and its analogs:
*Note: Data for the target compound are inferred from structural analysis due to absence in evidence.
Key Comparisons
Substituent Effects: The hydroxyethyl group in the target compound likely enhances water solubility compared to analogs with non-polar substituents (e.g., propargyl in or ethyl in ). The 4-chlorophenyl group, common to the target, , and , contributes electron-withdrawing effects, which may stabilize the molecule and influence binding interactions in biological systems.
Molecular Weight and Complexity :
- The target compound (~257.7 g/mol) occupies an intermediate position between simpler derivatives (e.g., at 208.65 g/mol) and highly complex structures like (500.0 g/mol). Higher molecular weight in and may reduce membrane permeability.
Functional Group Reactivity: The propargyl group in could participate in click chemistry or alkyne-based reactions, offering synthetic versatility absent in the hydroxyethyl-substituted target.
Physical Properties :
- The trichloro derivative exhibits a high boiling point (380°C) and density (1.657 g/cm³), suggesting strong intermolecular forces due to halogenation. In contrast, the target’s hydroxyethyl group may lower melting/boiling points relative to but increase them compared to or .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
